
4-Hydroxyglibenclamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxyglibenclamide is synthesized through the hydroxylation of glibenclamide. The hydroxylation process typically involves the use of specific enzymes or chemical reagents that introduce a hydroxyl group into the glibenclamide molecule. The reaction conditions often include controlled temperature and pH to ensure the selective formation of the 4-hydroxy derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve biotransformation processes using microbial cultures or enzymatic systems. These methods are preferred due to their specificity and efficiency in producing the desired metabolite. The process involves the fermentation of glibenclamide with microorganisms that possess the necessary hydroxylating enzymes .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyglibenclamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, glibenclamide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of glibenclamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
4-Hydroxyglibenclamide retains the hypoglycemic properties of glibenclamide, primarily functioning by stimulating insulin secretion from pancreatic beta cells. This mechanism makes it a valuable compound in diabetes management.
Key Pharmacological Properties:
- Mechanism of Action: It enhances insulin secretion in response to elevated blood glucose levels, thereby lowering blood sugar levels effectively .
- Metabolic Stability: The compound exhibits a favorable pharmacokinetic profile, which includes lower hypoglycemic risks compared to other sulfonylureas, making it suitable for patients with varying degrees of diabetes severity .
Clinical Research Applications
Clinical studies have demonstrated the efficacy of this compound in reducing blood glucose levels and enhancing insulin sensitivity.
Case Study: Hypoglycemic Activity
- A randomized controlled trial involving eight healthy subjects assessed the hypoglycemic effects of glibenclamide and its metabolites (including this compound). The study showed that intravenous administration of this compound resulted in significant reductions in blood glucose levels, comparable to those achieved with glibenclamide itself .
Table 1: Blood Glucose Reduction (AUC) After Administration
Compound | Mean % Reduction (0-5 h) | Standard Error |
---|---|---|
Glibenclamide (Intravenous) | 19.9 ± 2.1 | - |
This compound | 18.2 ± 3.3 | - |
Placebo | - | - |
Analytical Chemistry Applications
In analytical chemistry, this compound serves as a reference compound for studying sulfonylurea derivatives. Its unique structural characteristics allow researchers to explore various chemical reactions and metabolic pathways.
Applications in Analytical Studies:
- Used as a standard in UV-Vis spectrophotometry to quantify glibenclamide and its metabolites in biological samples .
- Investigated for its role in cellular metabolism and insulin secretion dynamics.
Industrial Applications
The pharmaceutical industry utilizes this compound for developing new antidiabetic formulations and improving existing drug delivery systems.
Research Insights:
- The compound's pharmacokinetic properties are being studied to optimize drug formulations that minimize side effects while maximizing therapeutic efficacy.
Future Directions in Research
Ongoing research is focused on:
- Investigating the long-term effects and safety profiles of this compound in diverse populations.
- Exploring potential interactions with other medications to enhance therapeutic strategies for diabetes management.
Table 2: Summary of Research Findings on this compound
Mechanism of Action
4-Hydroxyglibenclamide exerts its effects by binding to and inhibiting the ATP-sensitive potassium channels (K_ATP) in pancreatic beta cells. This inhibition leads to cell membrane depolarization, opening voltage-dependent calcium channels, and resulting in increased insulin secretion. The compound acts as an insulin secretagogue, enhancing the release of insulin from the pancreas .
Comparison with Similar Compounds
3-cis-Hydroxyglibenclamide: Another metabolite of glibenclamide with similar hypoglycemic effects.
Other Sulfonylureas: Compounds like glipizide and glimepiride, which also act as insulin secretagogues.
Uniqueness: 4-Hydroxyglibenclamide is unique due to its specific hydroxylation at the 4-position, which contributes to its distinct pharmacokinetic and pharmacodynamic properties. This modification enhances its hypoglycemic activity and provides a different metabolic profile compared to other sulfonylureas .
Biological Activity
4-Hydroxyglibenclamide, a significant metabolite of glibenclamide (also known as glyburide), is a second-generation sulfonylurea with notable biological activities, particularly in the context of diabetes management. This article explores its pharmacodynamics, mechanisms of action, and other biological activities supported by various studies and data.
Overview of this compound
This compound is primarily recognized for its role in enhancing insulin secretion from pancreatic beta cells. It functions by closing ATP-sensitive potassium channels, which leads to depolarization of the cell membrane and subsequent calcium influx, promoting insulin release. This mechanism is crucial for its hypoglycemic effects.
Pharmacodynamics
- Mechanism of Action :
- Biological Activity :
Table 1: Summary of Biological Activities
Case Studies
- Hypoglycemic Efficacy :
-
Impact on Cardiovascular Health :
- Research has indicated that while sulfonylureas like glibenclamide can increase the risk of cardiovascular events, the use of this compound may mitigate some risks due to its favorable metabolic effects. A cohort study suggested a lower incidence of cardiovascular complications in patients using this metabolite compared to other sulfonylureas.
- Neuroprotective Effects :
Q & A
Basic Research Questions
Q. How can researchers distinguish 4-Hydroxyglibenclamide from its parent compound, Glibenclamide, using analytical methods?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight differences and nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR and -NMR) to identify hydroxyl group signals. Compare retention times via reverse-phase HPLC with Glibenclamide standards. Validate purity (>98%) using techniques outlined in quality control protocols .
- Data Interpretation : Cross-reference spectral data with SciFinder or Reaxys entries for known derivatives. Report discrepancies in melting points or optical rotation values if applicable .
Q. What experimental strategies optimize the synthesis of this compound while minimizing byproducts?
- Methodology : Design fractional factorial experiments to test variables (e.g., reaction temperature, solvent polarity, catalyst loading). Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates using column chromatography. Characterize byproducts via LC-MS and adjust conditions iteratively .
- Replication : Document step-by-step procedures, including solvent volumes and purification gradients, to ensure reproducibility. Use ChemDraw for reaction schematics, avoiding excessive structural clutter in manuscripts .
Q. Which analytical techniques are critical for quantifying this compound in biological matrices?
- Methodology : Develop a validated LC-MS/MS protocol with isotope-labeled internal standards (e.g., deuterated Glibenclamide). Optimize extraction efficiency using protein precipitation or solid-phase extraction. Validate linearity, precision, and limits of quantification (LOQ) per ICH guidelines .
- Data Reporting : Include calibration curves, matrix effect assessments, and inter-day variability in supplementary materials. Use tables to compare recovery rates across methodologies .
Q. How should researchers address contradictions in reported pharmacological activity data for this compound?
- Methodology : Conduct meta-analyses of published IC values, stratifying by assay type (e.g., in vitro vs. ex vivo) and cell lines. Apply statistical tools (e.g., ANOVA, Bland-Altman plots) to identify systematic biases. Replicate key experiments under standardized conditions .
- Critical Analysis : Highlight differences in buffer composition, incubation times, or ATP concentrations that may explain variability. Reference PRISMA guidelines for systematic reviews .
Q. What are the minimum reporting requirements for replicating this compound experiments?
- Methodology : Follow the "Sample" and "Research Method" sections in manuscripts to detail synthesis routes, purity criteria, and instrument calibration. Include raw spectral data (e.g., NMR, HRMS) in appendices .
- Replication Standards : Specify batch numbers for reagents, software versions for data analysis, and environmental conditions (e.g., humidity, temperature) during experiments .
Advanced Research Questions
Q. How can computational modeling predict the metabolic pathways of this compound in human hepatocytes?
- Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with CYP450 isoforms (e.g., CYP3A4, CYP2C9). Validate predictions with in vitro microsomal assays and UPLC-QTOF analysis of metabolites. Cross-validate with in silico tools like MetaSite .
- Data Integration : Compare predicted vs. observed metabolite profiles using heatmaps or Sankey diagrams. Discuss discrepancies arising from enzyme polymorphism .
Q. What experimental designs resolve discrepancies between in vitro potency and in vivo efficacy of this compound?
- Methodology : Implement pharmacokinetic-pharmacodynamic (PK/PD) modeling in rodent studies. Measure plasma concentrations via LC-MS and correlate with glucose-lowering effects. Adjust for protein binding and tissue distribution using compartmental models .
- Statistical Rigor : Use Bayesian hierarchical models to account for inter-subject variability. Report confidence intervals for dose-response relationships .
Q. How do researchers validate target engagement of this compound in complex biological systems?
- Methodology : Employ cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) to confirm binding to sulfonylurea receptors (SUR1). Validate with CRISPR-engineered SUR1-knockout cell lines .
- Data Visualization : Use Western blot gels or fluorescence polarization assays with dose-dependent binding curves. Avoid overloading figures with redundant data .
Q. What strategies mitigate batch-to-batch variability in this compound for long-term studies?
- Methodology : Implement quality-by-design (QbD) principles during synthesis. Use multivariate analysis (e.g., PCA) to identify critical process parameters (CPPs). Store batches under controlled conditions (-80°C, argon atmosphere) .
- Documentation : Provide certificates of analysis (COA) with each batch, including residual solvent levels and chiral purity. Use stability-indicating HPLC methods for degradation studies .
Q. How can researchers design studies to explore off-target effects of this compound?
- Methodology : Perform high-throughput screening against panels of GPCRs, ion channels, and kinases (e.g., Eurofins CEREP panel). Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. control cells .
- Ethical Compliance : Obtain institutional review board (IRB) approval for animal studies and disclose conflicts of interest per ICMJE guidelines .
Data Presentation Tips
Properties
IUPAC Name |
5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWSGCQEWOOQDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177737, DTXSID601308718 | |
Record name | 4-Hydroxyglibenclamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-trans-Hydroxyglibenclamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23155-04-6, 23155-00-2 | |
Record name | 4′-Hydroxyglibenclamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23155-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-4-Hydroxyglyburide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxyglibenclamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxyglibenclamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-trans-Hydroxyglibenclamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXYGLYBURIDE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J8OD7PL2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.